1,4-Di(4-phenylbutyl)benzene

Description

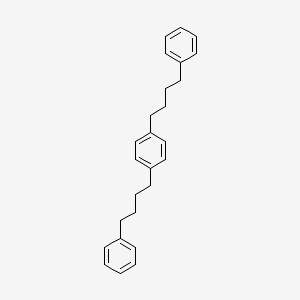

1,4-Di(4-phenylbutyl)benzene is a para-substituted benzene derivative featuring two 4-phenylbutyl groups attached symmetrically to the central aromatic ring. The 4-phenylbutyl substituent consists of a butyl chain terminated by a phenyl group, contributing to the compound’s high molecular weight (C28H28) and hydrophobic character. The bulky substituents may influence crystallization behavior, solubility, and thermal stability, distinguishing it from simpler para-substituted benzene derivatives.

Properties

CAS No. |

5368-75-2 |

|---|---|

Molecular Formula |

C26H30 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

1,4-bis(4-phenylbutyl)benzene |

InChI |

InChI=1S/C26H30/c1-3-11-23(12-4-1)15-7-9-17-25-19-21-26(22-20-25)18-10-8-16-24-13-5-2-6-14-24/h1-6,11-14,19-22H,7-10,15-18H2 |

InChI Key |

RIHIFVCYQITZLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)CCCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(4-phenylbutyl)benzene can be synthesized through organic synthesis methods. A common synthetic route involves the reaction of p-bromobenzene with bromobutane under basic conditions. This reaction yields this compound as the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(4-phenylbutyl)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

Oxidation: Products include ketones or carboxylic acids depending on the extent of oxidation.

Reduction: Products include more saturated hydrocarbons.

Scientific Research Applications

1,4-Di(4-phenylbutyl)benzene has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electrical properties.

Coordination Chemistry: It is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with unique magnetic and gas-adsorption properties.

Mechanism of Action

The mechanism of action of 1,4-Di(4-phenylbutyl)benzene in various reactions involves the formation of reactive intermediates such as carbenium ions. For example, in acid-catalyzed cracking, the compound forms phenylbutenyl carbenium ions, which undergo further reactions to form products like diphenylbutane . These intermediates play a crucial role in determining the reaction pathways and final products.

Comparison with Similar Compounds

1,4-Bis(trichloromethyl)benzene (C8H4Cl6)

- Structure : Features electron-withdrawing trichloromethyl groups at the para positions.

- Physical Properties : Higher melting point (106–110°C) and boiling point (312°C) due to strong intermolecular halogen interactions and dense crystal packing .

- Comparison: The trichloromethyl groups enhance polarity and thermal stability compared to the non-polar 4-phenylbutyl groups in the target compound. The latter’s bulkier substituents likely reduce melting points by disrupting crystal lattice formation.

1,4-Diphenylbutan-1-one (C16H14O)

- Structure: A ketone with phenyl groups at the 1 and 4 positions of a butanone chain.

- Properties : The ketone group introduces polarity, increasing solubility in polar solvents. In contrast, 1,4-Di(4-phenylbutyl)benzene’s fully hydrocarbon structure would exhibit extreme hydrophobicity .

Reactivity and Functionalization

1-(4-Phenylbutyl)-3-methyl-benzimidazolium Bromide (C19H21BrN2)

- Structure : A benzimidazolium ionic liquid with a 4-phenylbutyl substituent.

- Reactivity: The ionic nature of this compound enables applications in catalysis and electrolytes.

- Comparison: Unlike this ionic compound, this compound is neutral, limiting its direct use in ionic systems but favoring applications requiring non-polar environments.

Crystal Structure of (1,4-Di(hydrogen-imidazolyl)-benzene)bisperchlorate

- Structure : A benzene core with imidazole groups at para positions, forming coordination polymers.

- Functionality : The imidazole groups act as ligands for metal ions, enabling MOF construction. In contrast, the 4-phenylbutyl groups in the target compound lack lone pairs for metal coordination but could create steric bulk for templating porous materials .

Pharmaceutical Derivatives with (4-Phenylbutyl)phosphinyl Groups

- Structure : Proline derivatives functionalized with (4-phenylbutyl)phosphinyl groups.

- Application: Used in drug formulations for enhanced bioavailability or targeted delivery.

Data Table: Key Properties of Comparable Compounds

Research Findings and Trends

- Thermal Stability : Electron-withdrawing groups (e.g., trichloromethyl) enhance thermal resilience, while bulky alkyl-aromatic substituents (e.g., 4-phenylbutyl) may reduce melting points but improve solubility in organic solvents .

- Coordination Potential: Para-substituted imidazole derivatives excel in MOF construction, whereas this compound’s steric bulk may favor applications requiring large pore architectures .

- Pharmaceutical Relevance : The 4-phenylbutyl group’s lipophilicity is leveraged in drug design to enhance membrane permeability, a trait that could extend to the target compound in drug delivery systems .

Biological Activity

1,4-Di(4-phenylbutyl)benzene (DPB) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, including its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C26H30 and features a biphenyl structure with two 4-phenylbutyl substituents. This unique structure contributes to its biological properties, particularly in interactions with various biological targets.

Anticancer Properties

Research indicates that DPB exhibits significant anticancer activity. A study demonstrated that DPB can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound was shown to inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.

- Mechanism of Action : DPB appears to exert its anticancer effects by modulating the expression of genes involved in apoptosis and cell cycle regulation. It has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Antimicrobial Activity

DPB has also been studied for its antimicrobial properties. In vitro tests revealed that the compound possesses activity against a range of bacterial strains, suggesting potential applications in treating infections.

- Efficacy Against Bacteria : The compound demonstrated a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

Case Studies

- Study on Anticancer Effects : A recent study published in a peer-reviewed journal evaluated the effects of DPB on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment with DPB.

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of DPB against Staphylococcus aureus and Escherichia coli. The study found that DPB exhibited potent antibacterial activity, with an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent for bacterial infections.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.